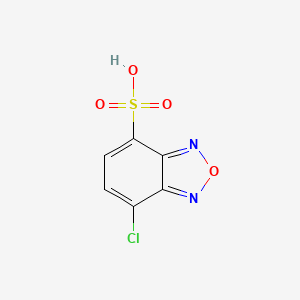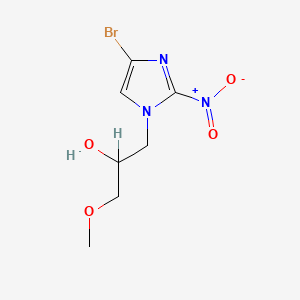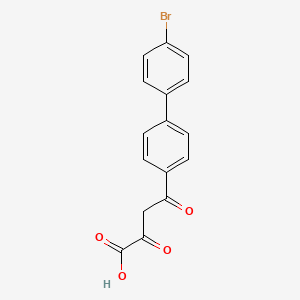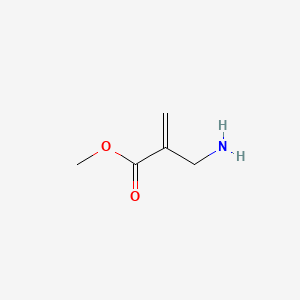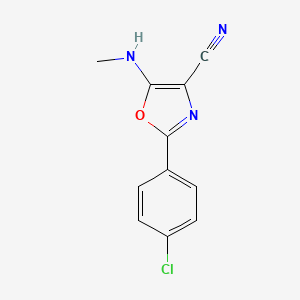
2-(4-Chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-5-(methylamino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
2-(4-Chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile and related compounds have been studied for their synthesis and reactivity. For instance, research has been conducted on the chlorination of similar compounds, leading to the formation of new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides, with investigations into the reactivity of the chlorine atom with various nucleophiles (Kornienko et al., 2014).
Anticancer Activities
Studies have been conducted on the synthesis and in vitro evaluation of anticancer activities of related 2-substituted 1,3-oxazole-4-carbonitriles. These compounds showed growth inhibitory and cytostatic activities against cancer cell lines, indicating their potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).
Molecular Structure and Properties
The molecular structure and properties of closely related compounds have been characterized using various spectroanalytical techniques. For example, DFT and TD-DFT calculations were performed to understand the structural parameters and spectroscopic characteristics of similar oxazole derivatives (Wazzan et al., 2016).
Antimicrobial Agents
Some derivatives of 1,3-oxazole, similar to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against pathogenic bacterial and fungal strains, indicating their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Corrosion Inhibition
Studies have also explored the use of related oxazole derivatives as corrosion inhibitors. These compounds have demonstrated significant inhibition efficiency, highlighting their potential application in protecting metals against corrosion (Yadav et al., 2016).
Eigenschaften
Molekularformel |
C11H8ClN3O |
|---|---|
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H8ClN3O/c1-14-11-9(6-13)15-10(16-11)7-2-4-8(12)5-3-7/h2-5,14H,1H3 |
InChI-Schlüssel |
FOBQPWQGVDGQBL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





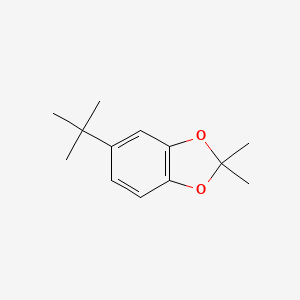
![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)
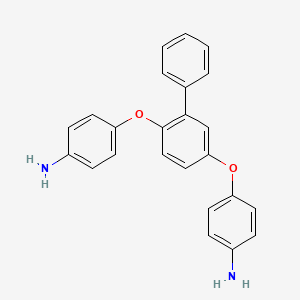
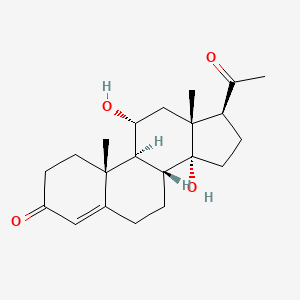


![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)
